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Compound of Interest

Compound Name:
2-Bromo-5-chloropyridine-4-

carboxaldehyde

Cat. No.: B582063 Get Quote

Technical Guide: 2-Bromo-5-chloropyridine-4-
carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical

characteristics of 2-bromo-5-chloropyridine-4-carboxaldehyde, a halogenated pyridine

derivative with potential applications in organic synthesis and medicinal chemistry. This

document outlines its known properties, a plausible synthetic route, and general experimental

considerations.

Core Compound Properties
2-Bromo-5-chloropyridine-4-carboxaldehyde, with the CAS number 1060802-23-4, is a

polysubstituted pyridine ring. The presence of bromo, chloro, and aldehyde functional groups

on the pyridine core makes it a versatile intermediate for further chemical modifications.

Physical and Chemical Data
The known physical and chemical properties of 2-bromo-5-chloropyridine-4-carboxaldehyde
are summarized in the table below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b582063?utm_src=pdf-interest
https://www.benchchem.com/product/b582063?utm_src=pdf-body
https://www.benchchem.com/product/b582063?utm_src=pdf-body
https://www.benchchem.com/product/b582063?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b582063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference(s)

Molecular Formula C₆H₃BrClNO [1][2]

Molecular Weight 220.45 g/mol [1][2]

CAS Number 1060802-23-4 [1][2]

Appearance Pale yellow solid [2]

Melting Point 63-68 °C [1]

Boiling Point 274 °C (Predicted) [2]

Density 1.800 g/cm³ (Predicted) [2]

Flash Point 120 °C [2]

pKa -3.62 ± 0.10 (Predicted) [2]

Storage Temperature -20°C [1]

Spectral Characteristics
Detailed experimental spectral data for 2-bromo-5-chloropyridine-4-carboxaldehyde is not

widely available in the public domain. The following data is predicted based on the analysis of

its structure and comparison with similar compounds.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
Chemical Shift (δ, ppm) Multiplicity Assignment

~10.1 Singlet (s) -CHO

~8.9 Singlet (s) Pyridine H-6

~7.8 Singlet (s) Pyridine H-3

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~191 C=O

~152 C-Cl

~150 C-H (C-6)

~142 C-CHO

~128 C-Br

~125 C-H (C-3)

Predicted Infrared (IR) Spectrum
Wavenumber (cm⁻¹) Intensity Assignment

~3050-3100 Medium Aromatic C-H stretch

~2820, ~2720 Medium
Aldehyde C-H stretch (Fermi

doublet)

~1700-1720 Strong Carbonyl (C=O) stretch

~1550-1580 Medium
Pyridine ring C=C and C=N

stretch

~1000-1200 Strong C-Cl stretch

~600-700 Strong C-Br stretch

Predicted Mass Spectrum (Electron Ionization)
m/z Relative Intensity Assignment

221 High [M+2]⁺ (containing ⁸¹Br)

219 High [M]⁺ (containing ⁷⁹Br)

192 Medium [M-CHO]⁺

190 Medium [M-CHO]⁺ (containing ⁷⁹Br)

111 Medium [M-Br-CHO]⁺
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Chemical Reactivity
The reactivity of 2-bromo-5-chloropyridine-4-carboxaldehyde is dictated by its three

functional groups: the aldehyde, the bromo group, and the chloro group, all attached to a

pyridine ring.

Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can undergo

reactions such as Wittig olefination, condensation reactions, and reduction to an alcohol or

oxidation to a carboxylic acid.

Halogen Substituents: The bromine at the 2-position and chlorine at the 5-position are

potential sites for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki,

Sonogashira, Buchwald-Hartwig). The C-Br bond is generally more reactive than the C-Cl

bond in such reactions, allowing for selective functionalization. These positions are also

activated for nucleophilic aromatic substitution, although the reactivity is influenced by the

electron-withdrawing nature of the other substituents.

Experimental Protocols
A detailed, validated experimental protocol for the synthesis of 2-bromo-5-chloropyridine-4-
carboxaldehyde is not readily available. However, a plausible synthetic route can be devised

based on established organic chemistry principles and related procedures found in the

literature. One such approach involves the formylation of a suitable precursor, 2-bromo-5-

chloropyridine.

Plausible Synthesis of 2-Bromo-5-chloropyridine-4-
carboxaldehyde
This proposed synthesis involves a lithiation followed by formylation.

Step 1: Directed ortho-metalation of 2-bromo-5-chloropyridine

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of

2-bromo-5-chloropyridine (1 equivalent) in anhydrous tetrahydrofuran (THF).

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
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Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes (1.1 equivalents) is added dropwise

to the stirred solution, maintaining the temperature below -70 °C. The reaction mixture is

stirred at this temperature for 1-2 hours. The lithium is expected to direct to the 4-position

due to the directing effect of the adjacent chloro and bromo groups.

Formylation: Anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) is added dropwise

to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room

temperature and stirred overnight.

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous

solution of ammonium chloride.

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined

organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and

concentrated under reduced pressure.

Step 2: Purification

Chromatography: The crude product is purified by flash column chromatography on silica

gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure 2-bromo-5-
chloropyridine-4-carboxaldehyde.

Recrystallization: Further purification can be achieved by recrystallization from a suitable

solvent system, such as ethanol/water or hexanes/ethyl acetate.

Visualizations
Synthetic and Purification Workflow
The following diagram illustrates the proposed experimental workflow for the synthesis and

purification of 2-bromo-5-chloropyridine-4-carboxaldehyde.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b582063?utm_src=pdf-body
https://www.benchchem.com/product/b582063?utm_src=pdf-body
https://www.benchchem.com/product/b582063?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b582063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow for Synthesis and Purification of 2-bromo-5-chloropyridine-4-carboxaldehyde

Synthesis

Workup

Purification

2-bromo-5-chloropyridine in THF

Addition of n-BuLi at -78°C

Addition of DMF at -78°C

Quench with aq. NH4Cl

Extraction with Ethyl Acetate

Wash with Brine

Dry over Na2SO4

Concentration in vacuo

Silica Gel Chromatography

Recrystallization

Pure 2-bromo-5-chloropyridine-4-carboxaldehyde

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis and purification.
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Logical Relationship of Reactivity
This diagram illustrates the potential reactive sites of 2-bromo-5-chloropyridine-4-
carboxaldehyde and the types of reactions that can occur.

Reactivity Map of 2-bromo-5-chloropyridine-4-carboxaldehyde

Aldehyde Group (C4) Bromo Group (C2) Chloro Group (C5)

2-bromo-5-chloropyridine-4-carboxaldehyde

Nucleophilic Addition Wittig Reaction Reduction to Alcohol Suzuki Coupling Sonogashira Coupling Buchwald-Hartwig Amination Nucleophilic Aromatic Substitution Suzuki Coupling (less reactive)

Click to download full resolution via product page

Caption: Potential reaction pathways for the title compound.

Safety Information
2-Bromo-5-chloropyridine-4-carboxaldehyde is classified as hazardous. It is harmful if

swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab

coat, should be worn when handling this compound. All manipulations should be performed in a

well-ventilated fume hood.

Conclusion
2-Bromo-5-chloropyridine-4-carboxaldehyde is a valuable building block for organic

synthesis, offering multiple points for chemical modification. Its synthesis, while not explicitly

detailed in the literature, can be approached through established methods such as directed

metalation followed by formylation. The reactivity of its functional groups allows for a wide

range of transformations, making it a compound of interest for the development of novel

chemical entities in pharmaceutical and materials science research. Further experimental

validation of its properties and reactivity is warranted to fully explore its synthetic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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